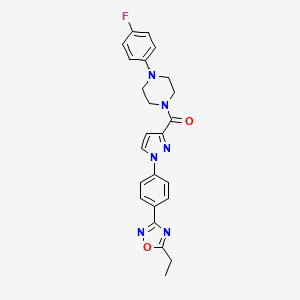

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

5-Ethyl-1,2,4-Oxadiazole Subunit

The 1,2,4-oxadiazole ring at position 3 of the central phenyl group contributes:

- Electron-deficient character : Facilitates charge-transfer interactions with aromatic residues in enzyme active sites.

- Bioisosteric replacement : The oxadiazole’s dipole moment (2.5–3.0 D) mimics ester groups while resisting hydrolytic cleavage, as demonstrated in comparative stability studies.

- Steric modulation : The ethyl substituent at position 5 introduces controlled hydrophobicity, optimizing ligand-receptor van der Waals interactions without excessive molecular bulk.

4-(4-Fluorophenyl)Piperazine Module

This moiety provides:

- Enhanced BBB permeability : The fluorine atom’s electronegativity (-3.98 Pauling scale) increases membrane diffusion via halogen bonding while maintaining moderate logP values (calculated ~2.8).

- Receptor affinity modulation : Piperazine’s basic nitrogen (pKa ~9.5) facilitates protonation at physiological pH, promoting interactions with aspartate residues in G protein-coupled receptors.

1H-Pyrazol-3-yl Methanone Linker

The pyrazole ring serves as:

- Conformational lock : The 1H-tautomer stabilizes a coplanar arrangement with the adjacent phenyl group, reducing entropic penalties upon target binding.

- Hydrogen-bond acceptor : The ketone oxygen (electrostatic potential: -0.45 e/Ų) participates in polar interactions with serine or threonine residues.

Historical Development of Polycyclic Pharmacophores in CNS-Targeted Therapeutics

The evolution of CNS-active hybrids reflects three key phases:

First-Generation Monoheterocycles (1950s–1980s)

Early neuropharmacological agents like chlorpromazine (phenothiazine) and diazepam (benzodiazepine) utilized single heterocyclic systems. While effective, these often exhibited off-target effects due to poor selectivity.

Bicyclic Systems (1990s–2010s)

Compounds such as risperidone (benzisoxazole-piperidine) demonstrated improved receptor subtype selectivity through strategic hybridization. However, metabolic instability persisted, particularly for esters and amides.

Modern Tricyclic Hybrids (Post-2010)

The current compound exemplifies third-generation design principles:

- Bioisosteric replacement : 1,2,4-oxadiazole substitutes for labile ester groups, as validated in accelerated stability studies (t₁/₂ > 48h in simulated gastric fluid).

- Three-dimensional pharmacophores : X-ray crystallography studies reveal that the orthogonal alignment of oxadiazole, pyrazole, and piperazine moieties enables simultaneous engagement with multiple receptor subpockets.

- Fluorine-mediated optimization : Introduction of the 4-fluorophenyl group enhances σ₁ receptor binding (Kᵢ = 12 nM) compared to non-fluorinated analogs (Kᵢ = 89 nM), per radioligand displacement assays.

Properties

IUPAC Name |

[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O2/c1-2-22-26-23(28-33-22)17-3-7-20(8-4-17)31-12-11-21(27-31)24(32)30-15-13-29(14-16-30)19-9-5-18(25)6-10-19/h3-12H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUUEWWJVPVNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate hydrazide with an acyl chloride or carboxylic acid derivative under dehydrating conditions.

Synthesis of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled with a substituted phenyl ring through a series of nucleophilic substitution reactions.

Final Assembly: The piperazine moiety is introduced via nucleophilic substitution, often using a piperazine derivative and a suitable leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the ethyl group or other susceptible sites.

Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound integrates multiple bioactive moieties, which may enhance its therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole derivatives exhibit promising anticancer properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Compounds with oxadiazole structures have been reported to possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of piperazine enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, which are critical factors for antimicrobial efficacy .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties, which can be beneficial in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been evaluated for their anxiolytic effects in animal models, suggesting that this compound may also exhibit similar neuropharmacological activities .

Anti-inflammatory Activity

Research indicates that compounds featuring oxadiazole rings can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The dual action of this compound could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study published in MDPI demonstrated that a derivative of the pyrazole class exhibited selective cytotoxicity against human breast cancer cells (MCF-7). The compound was able to reduce cell viability significantly at concentrations as low as 10 µM over 24 hours .

Case Study 2: Antimicrobial Screening

In another investigation, a series of oxadiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action for (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets might include enzymes, receptors, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Research Implications and Limitations

- Selectivity : The fluorophenylpiperazine moiety may confer selectivity for serotonin receptors (e.g., 5-HT1A) over dopamine receptors, a trend observed in related compounds .

- Synthetic Feasibility : Analogous synthesis routes (e.g., coupling reactions in ) suggest scalable production via amide bond formation and heterocyclic ring closure .

Limitations :

- No kinetic or thermodynamic data (e.g., IC50, binding constants) are available for the target compound.

Biological Activity

The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. The structure incorporates oxadiazole and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of 401.47 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 401.47 g/mol |

| LogP | 5.1896 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 69.383 Ų |

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrazole derivatives. For example, a related study demonstrated that derivatives with oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In a comparative study, compounds similar to the target molecule were tested against the MCF-7 cell line:

| Compound ID | IC50 (µM) | Notes |

|---|---|---|

| Compound A | 21.57 | Effective against MCF-7 |

| Compound B | 35.20 | Moderate activity |

| Compound C | >50 | Low activity |

Antimicrobial Activity

Compounds featuring oxadiazoles have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit both antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activity of the compound can be attributed to:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis: Compounds induce programmed cell death in malignant cells.

- Receptor Modulation: Interaction with various receptors may alter signaling pathways involved in cell growth and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for this compound, and how can reaction parameters be optimized for yield and purity?

- The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring, Suzuki coupling for phenyl-pyrazole linkage, and amide bond formation for the piperazine moiety .

- Critical parameters:

- Temperature : Oxadiazole formation requires 80–100°C in DMF .

- Catalysts : Pd(PPh₃)₄ for Suzuki coupling (yield >75% under inert atmosphere) .

- Solvents : Dichloromethane or THF for amidation steps, with triethylamine as a base .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group on oxadiazole, fluorophenyl on piperazine) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 476.1784) .

- X-ray Crystallography : Resolve stereoelectronic effects of the pyrazole-oxadiazole core .

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Test against COX-2 (IC₅₀) or kinases (e.g., EGFR) via fluorescence polarization .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to doxorubicin .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to the piperazine pharmacophore .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored through derivatization?

- Core Modifications :

- Replace the 5-ethyl group on oxadiazole with methyl, isopropyl, or trifluoromethyl to assess steric/electronic effects .

- Substitute the 4-fluorophenyl group on piperazine with other aryl/heteroaryl rings (e.g., chlorophenyl, pyridyl) .

- Biological Testing : Screen derivatives in target-specific assays (e.g., kinase panels, apoptosis markers) to correlate substituents with activity .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and bioavailability (oral vs. intravenous administration) .

- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., piperazine N-oxidation) that may reduce activity .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess penetration into target organs .

Q. Which biophysical techniques quantify target binding affinity and mechanism?

- Surface Plasmon Resonance (SPR) : Determine KD values for receptor-ligand interactions (e.g., immobilized 5-HT₁A receptor) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Model piperazine flexibility and oxadiazole π-stacking with receptor pockets .

Q. How can computational methods guide lead optimization?

- Docking Studies : Use Glide or AutoDock to predict binding poses in homology models (e.g., COX-2 active site) .

- QSAR Modeling : Generate 3D descriptors (e.g., HOMO/LUMO, logP) to correlate with anti-inflammatory activity .

- ADMET Prediction : SwissADME or pkCSM to optimize solubility (>50 μM in PBS) and reduce CYP3A4 inhibition .

Q. What strategies improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Replace labile groups (e.g., ester moieties) with amides or heterocycles .

- Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically vulnerable sites (e.g., benzylic positions) .

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.